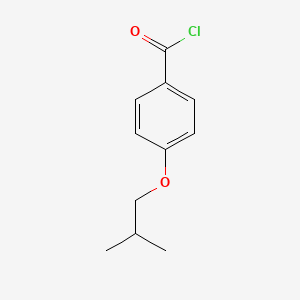

4-isobutoxybenzoyl chloride

Beschreibung

4-Isobutoxybenzoyl chloride (IUPAC name: 4-(2-methylpropoxy)benzoyl chloride) is a benzoyl chloride derivative substituted with an isobutoxy group (-OCH₂CH(CH₃)₂) at the para position of the aromatic ring. Structurally, it consists of a reactive acyl chloride moiety (-COCl) and a bulky isobutoxy substituent, which significantly influences its physical and chemical behavior. Benzoyl chlorides are widely employed as acylating agents in organic synthesis, pharmaceuticals, and agrochemicals due to their high reactivity with nucleophiles such as amines and alcohols.

Eigenschaften

IUPAC Name |

4-(2-methylpropoxy)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2/c1-8(2)7-14-10-5-3-9(4-6-10)11(12)13/h3-6,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPNFCXXOIZDEPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80406369 | |

| Record name | 4-Isobutoxy-benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40782-45-4 | |

| Record name | 4-Isobutoxy-benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

The synthesis of 4-isobutoxybenzoyl chloride typically involves the reaction of 4-isobutoxybenzoic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the thionyl chloride acts as a chlorinating agent, converting the carboxylic acid group into an acyl chloride group. The reaction can be represented as follows:

C9H9O3 + SOCl2→C9H9ClO2 + SO2 + HCl

In industrial settings, this process is scaled up, and the reaction conditions are optimized to ensure high yield and purity of the product .

Analyse Chemischer Reaktionen

4-isobutoxybenzoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It reacts with alcohols to form esters and with amines to form amides. For example, reacting with methanol produces 4-isobutoxybenzoate ester.

Hydrolysis: In the presence of water, it hydrolyzes to form 4-isobutoxybenzoic acid and hydrochloric acid.

Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common reagents used in these reactions include alcohols, amines, water, and reducing agents. The major products formed depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

4-isobutoxybenzoyl chloride is widely used in scientific research, particularly in the fields of chemistry and biology. Some of its applications include:

Proteomics Research: It is used as a reagent in the synthesis of various proteomics-related compounds.

Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those involving benzoyl derivatives.

Material Science: It is used in the preparation of advanced materials, including polymers and coatings.

Its versatility and reactivity make it a valuable compound in various research and industrial applications .

Wirkmechanismus

The mechanism of action of 4-isobutoxybenzoyl chloride primarily involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, such as alcohols and amines, to form esters and amides, respectively. The molecular targets and pathways involved in these reactions are typical of acyl chlorides, where the carbonyl carbon is electrophilic and susceptible to nucleophilic attack .

Vergleich Mit ähnlichen Verbindungen

4-Isocyanatobenzoyl Chloride (CAS 3729-21-3)

- Molecular Formula: C₈H₄ClNO₂

- Molecular Weight : 181.58 g/mol

- Substituent : Isocyanato (-NCO) at the para position.

- Melting Point : 36–38°C .

- Key Feature : The isocyanato group introduces dual functionality, enabling participation in both acylation (via -COCl) and urethane/urea-forming reactions (via -NCO).

4-Methoxybenzoyl Chloride (PubChem CID 7477)

- Molecular Formula : C₈H₇ClO₂

- Molecular Weight : 170.59 g/mol

- Substituent : Methoxy (-OCH₃) at the para position.

- Key Feature : The methoxy group is electron-donating via resonance, activating the aromatic ring toward electrophilic substitution. Its smaller size reduces steric hindrance compared to isobutoxy .

4-Isobutoxybenzoyl Chloride

- Molecular Formula : C₁₁H₁₃ClO₂ (inferred)

- Molecular Weight : ~212.67 g/mol (calculated)

- Substituent : Isobutoxy (-OCH₂CH(CH₃)₂) at the para position.

Data Table of Comparative Properties

Research Findings on Reactivity and Performance

Steric Effects : The isobutoxy group in this compound likely reduces reaction rates in nucleophilic acyl substitutions compared to smaller substituents like methoxy. This is consistent with studies on hindered benzoyl chlorides, where bulkier groups slow down nucleophilic attack .

Electronic Effects : Electron-donating groups (e.g., methoxy) stabilize intermediates in electrophilic aromatic substitution, whereas electron-withdrawing groups (e.g., isocyanato) enhance acyl chloride reactivity.

Dual-Functional Reactivity : 4-Isocyanatobenzoyl chloride’s isocyanate group enables sequential reactions, such as forming polyurethanes after acylation, making it versatile in polymer chemistry .

Biologische Aktivität

4-Isobutoxybenzoyl chloride is a compound that has garnered interest in various biological and chemical research fields due to its potential applications in medicinal chemistry and its interactions with biological systems. This article provides a detailed overview of its biological activity, including antibacterial properties, ecological impacts, and relevant case studies.

This compound is an aromatic compound characterized by the presence of a benzoyl chloride functional group attached to an isobutoxy substituent. Its chemical structure can be represented as follows:

This compound is known for its reactivity due to the presence of the acyl chloride, which can undergo nucleophilic substitution reactions.

Antibacterial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antibacterial activity. For instance, studies on related benzoyl derivatives have shown effectiveness against various bacterial strains. The following table summarizes the antibacterial activity of similar compounds:

| Compound Name | Concentration (mM) | Zone of Inhibition (mm) | Active Against |

|---|---|---|---|

| N-(thiazol-2-yl)benzenesulfonamide | 3.9 | 10.5 | Staphylococcus aureus |

| 4-tert-butylbenzoyl chloride | 8 | 9 | Bacillus subtilis |

| 4-isopropylbenzoyl chloride | 7.5 | 8 | S. epidermidis |

The compound N-(thiazol-2-yl)benzenesulfonamide, for example, displayed potent antibacterial activity at a concentration of 3.9 μg/mL against Staphylococcus aureus, indicating that structural modifications in benzoyl derivatives can enhance their efficacy against Gram-positive bacteria .

Ecotoxicological Studies

In addition to its antibacterial properties, the ecological effects of benzoyl derivatives, including benzyl chloride—a closely related compound—have been studied in aquatic environments. An artificial stream mesocosm study revealed that exposure to benzyl chloride at varying concentrations affected aquatic organisms differently:

- Moina macrocopa : Decreased reproduction rates at higher concentrations.

- Glyptotendipes tokunagai : Increased mortality observed across all tested concentrations.

- Zacco platypus : Showed no significant mortality but exhibited toxic symptoms post-exposure.

These findings suggest that similar compounds could potentially impact ecological systems, warranting further investigation into their environmental safety profiles .

Case Studies

Several case studies have explored the biological activity of benzoyl derivatives:

- Antibacterial Efficacy : A study focused on the synthesis of benzoyl derivatives indicated that modifications to the benzene ring could significantly enhance antibacterial properties against both Gram-positive and Gram-negative bacteria. The results showed that certain derivatives maintained activity even against resistant strains .

- Aquatic Toxicity : Research assessing the effects of benzyl chloride on indigenous aquatic species provided crucial data for understanding the environmental risks associated with chlorinated aromatic compounds. The study established a no observed effect concentration (NOEC) for various species, which serves as a benchmark for assessing ecological risks .

Q & A

Q. Basic

- Spectroscopic Analysis:

- Purity Assessment: Use HPLC with UV detection (λ ~254 nm) or titration methods (e.g., reaction with excess aniline followed by back-titration) .

How does the reactivity of this compound compare to other benzoyl chlorides in nucleophilic acyl substitution?

Advanced

The isobutoxy group’s electron-donating nature slightly reduces electrophilicity at the carbonyl carbon compared to electron-withdrawing substituents (e.g., 4-nitrobenzoyl chloride). Key considerations:

- Kinetic Studies: Compare reaction rates with amines or alcohols under identical conditions. Use pseudo-first-order kinetics to quantify activation barriers .

- Computational Modeling: Density Functional Theory (DFT) can predict charge distribution at the carbonyl carbon, correlating with experimental reactivity trends .

What strategies mitigate hydrolysis of this compound during experimental procedures?

Q. Advanced

- Moisture Control: Use anhydrous solvents (e.g., dried dichloromethane) and molecular sieves. Perform reactions under inert atmosphere (Ar/N₂) .

- Low-Temperature Synthesis: Conduct reactions at 0–5°C to slow hydrolysis while maintaining reactivity .

- In Situ Derivatization: Immediately react the acyl chloride with nucleophiles (e.g., amines) to bypass isolation steps, reducing exposure to ambient moisture .

How should conflicting spectroscopic data for derivatives of this compound be resolved?

Q. Advanced

- Multi-Technique Validation: Cross-validate NMR, IR, and mass spectrometry data. For example, use High-Resolution Mass Spectrometry (HRMS) to confirm molecular ions .

- X-ray Crystallography: If crystalline derivatives are obtainable, resolve structural ambiguities via single-crystal diffraction (e.g., as demonstrated for 4-chlorobenzyl chloride derivatives in ).

- Reference Standards: Compare data with structurally analogous compounds (e.g., 4-methoxybenzoyl chloride) to identify outliers in chemical shifts or coupling constants .

What are the stability considerations for long-term storage of this compound?

Q. Advanced

- Degradation Pathways: Hydrolysis to 4-isobutoxybenzoic acid is the primary degradation route. Monitor via periodic FT-IR or Karl Fischer titration for moisture ingress .

- Stabilization Methods: Add stabilizers like dimethyl sulfoxide (DMSO) or store as a solution in non-nucleophilic solvents (e.g., hexane) to suppress reactivity .

- Container Compatibility: Use glass or fluoropolymer-lined containers to avoid corrosion from HCl byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.